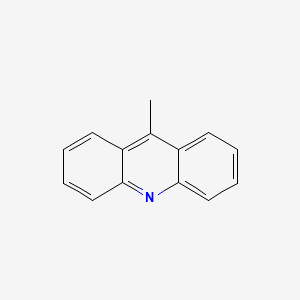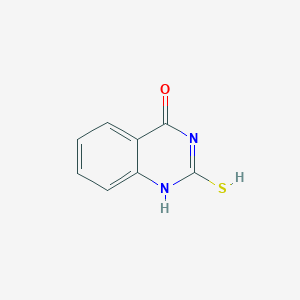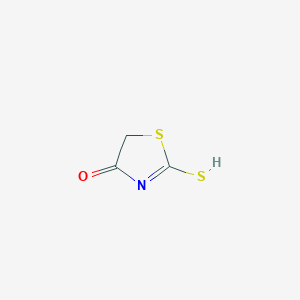![molecular formula C9H7ClN2O2S B7760693 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B7760693.png)
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and biological activity. The compound has been studied for its anti-acetylcholinesterase activity, making it a candidate for treating neurodegenerative disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Cyclization: The compound can be used as a precursor for synthesizing other heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Dehydrating agents like POCl3.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Formed from cyclization reactions.
Aplicaciones Científicas De Investigación
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds with potential biological activity.
Biology: Studied for its enzyme inhibitory activity, particularly against acetylcholinesterase.
Medicine: Investigated as a potential drug candidate for treating neurodegenerative disorders due to its anti-acetylcholinesterase activity.
Mecanismo De Acción
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative disorders. Molecular docking studies have shown that the compound binds to the active site of acetylcholinesterase, preventing its activity .
Comparación Con Compuestos Similares
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of an oxadiazole ring
Uniqueness
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is unique due to its specific oxadiazole ring, which imparts stability and biological activity. Its anti-acetylcholinesterase activity sets it apart from similar compounds, making it a promising candidate for treating neurodegenerative disorders .
Propiedades
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-6-1-3-7(4-2-6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXDDOYYKNFNDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(O2)S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OCC2=NN=C(O2)S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(methylazaniumyl)methyl]benzoate](/img/structure/B7760685.png)


